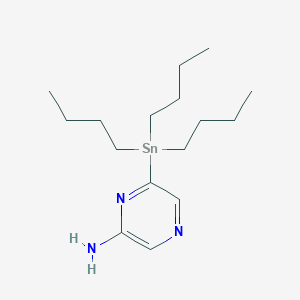![molecular formula C13H13NO B13996202 Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- CAS No. 125116-22-5](/img/structure/B13996202.png)
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-: is an organic compound with the molecular formula C13H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(2-oxocyclopentyl)methyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile derivatives can be synthesized through the cyanation of benzene halides, toluene halides, and ammonia reactions.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
4-Methylbenzonitrile: A derivative with a methyl group instead of the 4-[(2-oxocyclopentyl)methyl] group.
4-Chlorobenzonitrile: A derivative with a chlorine atom in place of the 4-[(2-oxocyclopentyl)methyl] group.
Uniqueness: Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is unique due to the presence of the 4-[(2-oxocyclopentyl)methyl] group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
125116-22-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
InChI Key |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


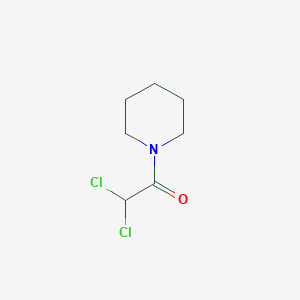
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

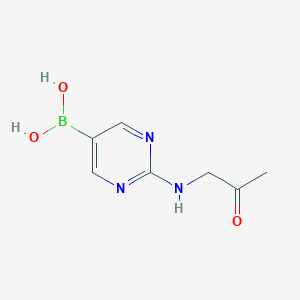
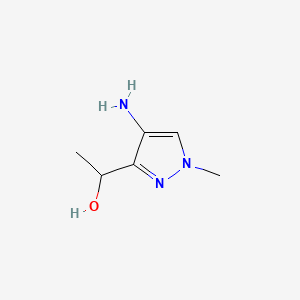
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
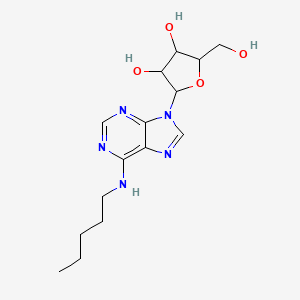
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
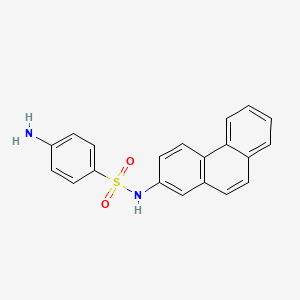
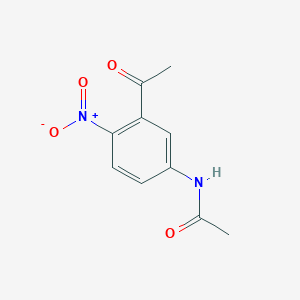
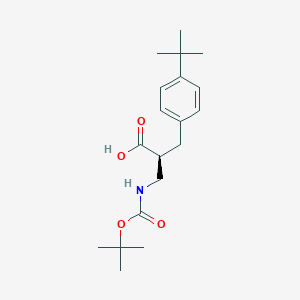
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
